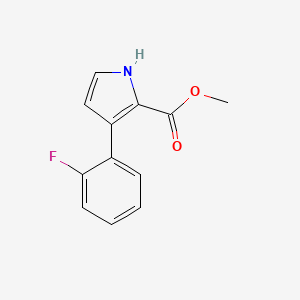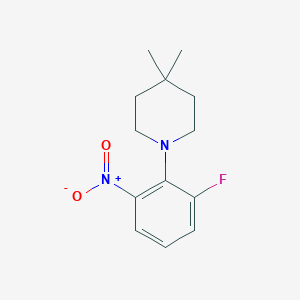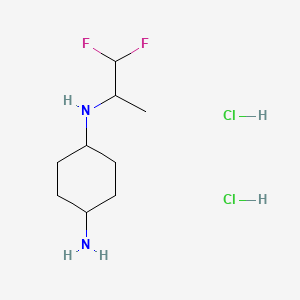![molecular formula C11H8ClN3 B13712375 6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32632787, also known as 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique indeno-pyrimidine structure, which contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-formylquinoline, the compound can be synthesized through a series of reactions involving amination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno-pyrimidine oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine: shares similarities with other indeno-pyrimidine derivatives, such as 2-Amino-5H-indeno[1,2-d]pyrimidine and 2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine.
Uniqueness
What sets 2-Amino-6-chloro-5H-indeno[1,2-d]pyrimidine apart is its specific chlorine substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H8ClN3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
6-chloro-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8ClN3/c12-9-3-1-2-7-8(9)4-6-5-14-11(13)15-10(6)7/h1-3,5H,4H2,(H2,13,14,15) |
Clé InChI |
XGZIBSWVJQHFQV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CN=C(N=C2C3=C1C(=CC=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)






![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
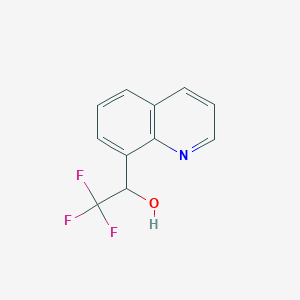
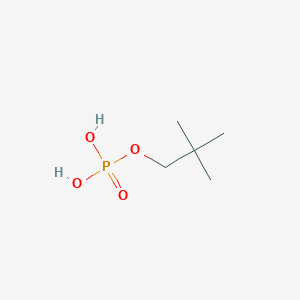
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
